Pfkfb3-IN-2

PFKFB3 inhibition Small molecule Quality control

Pfkfb3-IN-2 is a sulfonamide-based PFKFB3 inhibitor (CAS 794552-84-4, ≥98%) offering a structurally distinct chemotype from quinolinyl (PFK15/PFK158), pyridinyl-propenone (3PO), and pyrrolidine-carboxamide (AZ series) classes. This scaffold diversity enables orthogonal target engagement validation and scaffold-hopping SAR campaigns. DMSO solubility of 125 mg/mL (370.59 mM) enables HTS-ready concentrated stock solutions. Cited in patent WO2020080979. For glycolysis modulation studies in oncology, inflammation, and neurodegeneration.

Molecular Formula C14H11NO7S
Molecular Weight 337.31 g/mol
Cat. No. B280668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePfkfb3-IN-2
Molecular FormulaC14H11NO7S
Molecular Weight337.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O)C(=O)O
InChIInChI=1S/C14H11NO7S/c16-12-7-9(4-5-11(12)14(19)20)15-23(21,22)10-3-1-2-8(6-10)13(17)18/h1-7,15-16H,(H,17,18)(H,19,20)
InChIKeyNGXAGADOESECAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pfkfb3-IN-2: A High-Purity PFKFB3 Inhibitor for Glycolysis and Metabolism Research


Pfkfb3-IN-2 (CAS 794552-84-4) is a small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a bifunctional enzyme that regulates glycolytic flux by controlling intracellular fructose-2,6-bisphosphate (F2,6BP) levels . PFKFB3 exhibits a kinase-to-phosphatase activity ratio of approximately 740:1, strongly favoring glycolytic activation, and is frequently overexpressed in cancer and other diseases characterized by aberrant metabolism [1]. Pfkfb3-IN-2 has been cited in patent literature (WO2020080979) and is commercially available with reported purity exceeding 99% [2].

Why Pfkfb3-IN-2 Cannot Be Assumed Interchangeable with PFK15, 3PO, or AZ67


PFKFB3 inhibitors exhibit substantial variation in key procurement-relevant parameters including biochemical potency (IC50 values range from 18 nM to 22.9 μM across commonly used tool compounds), isoform selectivity profiles (fold-selectivity over PFKFB1/PFKFB2 varies >50-fold between scaffolds), solubility characteristics, and in vivo pharmacokinetic properties [1]. For example, AZ67 achieves 11 nM potency with 14-fold selectivity over PFKFB2, while 3PO exhibits 22.9 μM potency and fails to bind PFKFB3 at concentrations up to 750 μM in biophysical assays, indicating distinct molecular mechanisms of action [2]. For Pfkfb3-IN-2 specifically, the available public domain data is limited to supplier technical datasheets and patent citations, with no peer-reviewed quantitative biochemical or cellular potency data currently identified . Therefore, any substitution or cross-study comparison between Pfkfb3-IN-2 and other PFKFB3 inhibitors must be validated experimentally by the end user.

Pfkfb3-IN-2 Quantitative Differentiation: Available Procurement-Relevant Evidence


Pfkfb3-IN-2 Chemical Identity and Purity Specification for Procurement

Pfkfb3-IN-2 is a chemically defined sulfonamide-based small molecule (C14H11NO7S; MW 337.30) with reported commercial purity of ≥99.86% as determined by HPLC analysis . The compound is structurally distinct from the quinolinyl class (PFK15/PFK158), the pyridinyl-propenone class (3PO), and the pyrrolidine-carboxamide class (AZ PFKFB3 26) . Quantitative biochemical potency (IC50) and selectivity data are not available in the peer-reviewed public domain as of the search date; the existing literature reference associated with this compound is a patent filing (WO2020080979) that does not disclose primary activity data [1].

PFKFB3 inhibition Small molecule Quality control

Pfkfb3-IN-2 Solubility Profile for In Vitro Assay Preparation

Pfkfb3-IN-2 exhibits DMSO solubility of 125 mg/mL (370.59 mM), enabling preparation of concentrated stock solutions (10-100 mM) for in vitro enzymatic and cellular assays . This solubility is comparable to or exceeds that of several widely used PFKFB3 tool compounds, facilitating assay miniaturization and reducing solvent carryover concerns .

DMSO solubility Stock solution preparation In vitro assays

Pfkfb3-IN-2 Reference in Patent Literature

Pfkfb3-IN-2 is explicitly cited as an exemplar compound in World Intellectual Property Organization patent WO2020080979, titled 'Pfkfb3 inhibitors and their uses' [1]. Multiple vendor datasheets reference this patent as the primary literature citation for the compound . The patent disclosure indicates that Pfkfb3-IN-2 belongs to a claimed series of PFKFB3 inhibitors with potential applications in cancer, neurodegenerative diseases, autoimmune disorders, inflammatory conditions, and metabolic diseases [2].

PFKFB3 patent Intellectual property Novel inhibitor

Pfkfb3-IN-2: Recommended Research Applications Based on Available Evidence


Chemical Probe for PFKFB3-Dependent Glycolysis Studies

Pfkfb3-IN-2 is suitable as a chemical tool for investigating PFKFB3-dependent glycolytic flux in cancer and metabolic disease models. Based on the established role of PFKFB3 in sustaining the Warburg effect and regulating intracellular F2,6BP levels, Pfkfb3-IN-2 can be employed to study glycolysis modulation across diverse cellular contexts . Researchers should independently validate the compound's potency and selectivity in their specific experimental systems prior to drawing mechanistic conclusions, given the absence of peer-reviewed quantitative activity data.

Comparator Compound for Scaffold-Hopping and SAR Studies

With its sulfonamide-based chemical scaffold (C14H11NO7S), Pfkfb3-IN-2 offers a structurally distinct alternative to the quinolinyl (PFK15/PFK158), pyridinyl-propenone (3PO), and pyrrolidine-carboxamide (AZ series) classes of PFKFB3 inhibitors . This chemotype diversity makes Pfkfb3-IN-2 valuable for scaffold-hopping campaigns, structure-activity relationship (SAR) exploration, and orthogonal target engagement validation studies where confirming PFKFB3-mediated effects across multiple chemical series is required to rule out scaffold-specific artifacts.

In Vitro Assay Development with Favorable Solubility

Pfkfb3-IN-2's high DMSO solubility (125 mg/mL; 370.59 mM) facilitates the preparation of concentrated stock solutions suitable for high-throughput screening, enzymatic assays, and cellular dose-response studies . The compound can be formulated for in vitro experiments requiring minimal solvent carryover, though researchers should independently verify compound stability under their specific assay conditions.

Metabolism-Focused Drug Discovery and Target Validation

Pfkfb3-IN-2 is appropriate for metabolism-focused drug discovery programs investigating PFKFB3 as a therapeutic target in oncology, inflammation, and neurodegenerative disorders . The compound's patent citation (WO2020080979) supports its use in target validation studies and as a reference compound for benchmarking novel PFKFB3 inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pfkfb3-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.